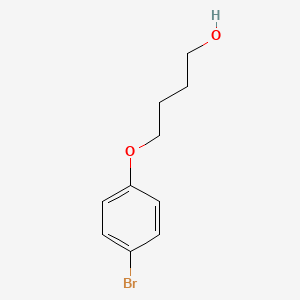

4-(4-Bromophenoxy)-1-butanol

Description

4-(4-Bromophenoxy)-1-butanol is a brominated aromatic ether-alcohol characterized by a butanol chain linked to a 4-bromophenoxy group. Bromophenoxy derivatives are often utilized in organic synthesis, pharmaceuticals, or materials science due to their reactivity and stability .

Properties

IUPAC Name |

4-(4-bromophenoxy)butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6,12H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLMJVOKCWYTBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenoxy)-1-butanol typically involves the reaction of 4-bromophenol with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-bromophenol attacks the carbon atom of 1-bromobutane, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenoxy)-1-butanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(4-Bromophenoxy)butanal.

Reduction: The compound can be reduced to form 4-(4-Bromophenoxy)butane.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are employed in substitution reactions.

Major Products Formed

Oxidation: 4-(4-Bromophenoxy)butanal

Reduction: 4-(4-Bromophenoxy)butane

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromophenoxy)-1-butanol has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)-1-butanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the bromine atom and the phenoxy group can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Methoxyphenyl)-1-butanol

This compound (CAS 52244-70-9) shares the 1-butanol backbone but substitutes the bromophenoxy group with a methoxyphenyl moiety. Key differences include:

- Polarity and Solubility: The methoxy group (-OCH₃) is less electronegative than bromine, reducing polarity. This results in higher solubility in nonpolar solvents (e.g., chloroform) compared to brominated analogs .

- Physical Properties :

4-[(4-Methylphenyl)thio]-1-butanol

This compound (C₁₁H₁₆OS) replaces the ether oxygen with a thioether (-S-) group and a methylphenyl substituent :

- Reactivity : The thioether group is more nucleophilic than ethers, enabling distinct reaction pathways (e.g., sulfoxide formation).

- Physical Properties: Molar mass: 196.31 g/mol (lower than bromophenoxy analog due to absence of bromine). Boiling point and density are likely lower than this compound.

- Biological Activity: Thioether derivatives are explored in drug design, but carcinogenicity data for bromophenoxy analogs are unavailable in the evidence.

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL)

While structurally distinct (nitrosamine vs. bromophenoxy), NNAL provides insights into substituent effects on bioactivity :

- Carcinogenicity: NNAL, a metabolite of the tobacco-specific nitrosamine NNK, induces lung and pancreatic tumors in rats. Its stereochemistry [(S)-NNAL is more carcinogenic] highlights the role of substituent configuration .

- Metabolic Stability: NNAL’s glucuronides exhibit prolonged half-lives (t₁/₂β ~26–45 days), suggesting halogenated analogs like this compound may also resist metabolic clearance if similarly stabilized.

Key Research Findings

- Synthetic Utility: Bromophenoxy derivatives, such as 4-(4-bromophenyl)-4-oxo-but-2-enoic acid, are precursors to heterocyclic compounds (e.g., cyclohexenones) .

Biological Activity

4-(4-Bromophenoxy)-1-butanol is an organic compound with significant potential in biological applications, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a bromine atom attached to a phenoxy group linked to a butanol chain. This unique structure contributes to its reactivity and biological properties. The compound can be synthesized through nucleophilic substitution reactions involving 4-bromophenol and 1-bromobutane in the presence of a base like potassium carbonate.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent. The precise mechanisms involve disruption of bacterial cell membranes and inhibition of essential cellular processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7) and CNS cancer (SNB-75) cells. The growth inhibition percentage (PGI) for these cell lines has been reported as follows:

| Cell Line | Growth Inhibition (%) |

|---|---|

| MCF-7 | 30.14 |

| SNB-75 | 41.25 |

| UO-31 | 30.09 |

| CCRF-CEM | 26.92 |

| EKVX | 26.61 |

| OVCAR-5 | 23.12 |

These results indicate that SNB-75 cells are particularly sensitive to treatment with this compound .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It acts as a ligand, binding to receptors or enzymes that modulate their activity, which can lead to antiproliferative effects in cancer cells. The presence of the bromine atom enhances its binding affinity, potentially leading to more effective therapeutic outcomes .

Case Studies

Study on Anticancer Activity:

In a comparative study, various derivatives of phenolic compounds were tested against cancer cell lines. Among these, this compound showed superior activity compared to standard chemotherapeutic agents like imatinib, particularly in CNS cancer models .

Toxicity and ADME Profiling:

Toxicity predictions using ProTox-II indicated that the compound falls into class IV toxicity (LD50 values between 440 and 500 mg/kg), suggesting moderate toxicity levels . Additionally, ADME (Absorption, Distribution, Metabolism, Excretion) studies revealed that it adheres to Lipinski's rule of five, indicating good oral bioavailability potential for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.